molecular formula C15H14N4O3S B2508203 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1206986-91-5

1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2508203
CAS No.: 1206986-91-5
M. Wt: 330.36
InChI Key: IAKAXAYHYPGHRB-UHFFFAOYSA-N
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Description

1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

    Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a thiourea to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It may be used as a pesticide or herbicide due to its potential to inhibit the growth of certain pests and weeds.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Other compounds in this class include 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-amine, which also exhibit diverse biological activities.

    Thiophene Derivatives:

Uniqueness

1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the combination of the oxadiazole and thiophene moieties, which may confer distinct biological and chemical properties

Properties

IUPAC Name

1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-21-11-6-4-10(5-7-11)9-12-18-19-15(22-12)17-14(20)16-13-3-2-8-23-13/h2-8H,9H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKAXAYHYPGHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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